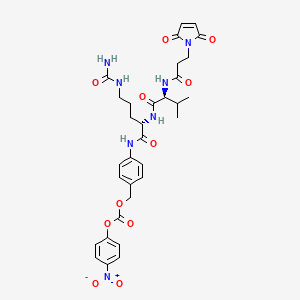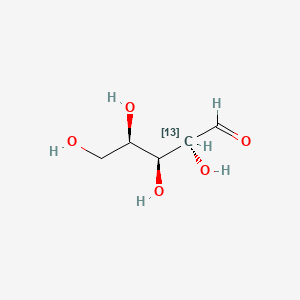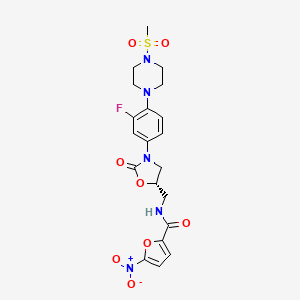
TREM2 agonist-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TREM2 agonist-2 is an orally active and potent myeloid triggered receptor 2 agonist. It is primarily studied for its potential in treating neurodegenerative diseases, particularly Alzheimer’s disease . The compound engages the triggering receptor expressed on myeloid cells-2, which plays a crucial role in the immune response and neuroinflammation.
Análisis De Reacciones Químicas
TREM2 agonist-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
TREM2 agonist-2 has a wide range of scientific research applications. In the field of neurodegenerative diseases, it is used to study the role of TREM2 in Alzheimer’s disease and other related conditions. The compound has been shown to promote the activation of microglia, which are immune cells in the brain, and enhance their ability to clear amyloid-beta plaques, a hallmark of Alzheimer’s disease . Additionally, this compound is used in cancer research to investigate its potential as an immunomodulatory agent. It has shown promising results in enhancing the immune response and promoting the maturation of dendritic cells .
Mecanismo De Acción
TREM2 agonist-2 exerts its effects by binding to the triggering receptor expressed on myeloid cells-2. This binding initiates a signaling cascade that involves the activation of several molecular pathways, including the SYK-NFAT axis. The activation of these pathways leads to the maturation and activation of immune cells, such as microglia and dendritic cells . In the context of neurodegenerative diseases, this compound enhances the ability of microglia to clear amyloid-beta plaques and reduce neuroinflammation .
Comparación Con Compuestos Similares
TREM2 agonist-2 is unique in its ability to specifically target the triggering receptor expressed on myeloid cells-2. Similar compounds include other TREM2 agonists, such as Sulfavant A and monoclonal antibodies targeting TREM2 . These compounds also engage TREM2 and promote immune cell activation, but they may differ in their molecular structure, binding affinity, and specific effects on immune cells. For example, Sulfavant A is a synthetic small molecule that binds to TREM2 and initiates an unconventional maturation of dendritic cells .
Propiedades
Fórmula molecular |
C24H23ClFN5O |
|---|---|
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
5-(4-chloro-2-fluorophenyl)-2,3-dimethyl-7-[(2R,4S)-2-(1-methylpyrazol-4-yl)oxan-4-yl]pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C24H23ClFN5O/c1-13-14(2)29-24-21(28-13)10-20(30-23(24)18-5-4-17(25)9-19(18)26)15-6-7-32-22(8-15)16-11-27-31(3)12-16/h4-5,9-12,15,22H,6-8H2,1-3H3/t15-,22+/m0/s1 |
Clave InChI |
DGBQOJDFECEEKU-OYHNWAKOSA-N |
SMILES isomérico |
CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)[C@H]4CCO[C@H](C4)C5=CN(N=C5)C |
SMILES canónico |
CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)C4CCOC(C4)C5=CN(N=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)






![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)
